molecular formula C12H16BrFN2 B12081852 1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine

1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine

Cat. No.: B12081852
M. Wt: 287.17 g/mol
InChI Key: XYTFRPFBNIDHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine is an organic compound that features a piperidine ring substituted with a 4-bromo-3-fluorophenylmethyl group

Preparation Methods

The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the 4-bromo-3-fluorophenylmethyl group: This step involves the substitution reaction where the 4-bromo-3-fluorophenylmethyl group is introduced to the piperidine ring using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (ranging from -78°C to room temperature). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may act as an agonist or antagonist at certain receptor sites, leading to modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:

    4-Bromo-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: This compound shares similar structural features but differs in the heterocyclic ring system.

    2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Another compound with a bromine and fluorine substitution pattern, but with different functional groups and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrFN2

Molecular Weight

287.17 g/mol

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H16BrFN2/c13-11-2-1-9(7-12(11)14)8-16-5-3-10(15)4-6-16/h1-2,7,10H,3-6,8,15H2

InChI Key

XYTFRPFBNIDHFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.